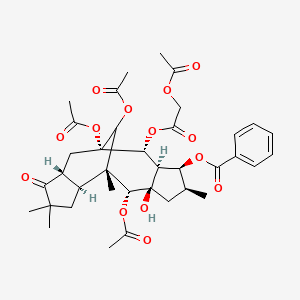

Paralinone B

CAS No.: 188939-75-5

Cat. No.: VC4227011

Molecular Formula: C37H46O14

Molecular Weight: 714.761

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 188939-75-5 |

|---|---|

| Molecular Formula | C37H46O14 |

| Molecular Weight | 714.761 |

| IUPAC Name | [(1S,2R,3R,4S,5S,7R,8R,9S,10S,14R)-1,8,16-triacetyloxy-2-(2-acetyloxyacetyl)oxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate |

| Standard InChI | InChI=1S/C37H46O14/c1-18-14-36(45)27(28(18)50-31(44)23-12-10-9-11-13-23)30(49-26(42)17-46-19(2)38)37(51-22(5)41)15-24-25(16-34(6,7)29(24)43)35(8,32(36)47-20(3)39)33(37)48-21(4)40/h9-13,18,24-25,27-28,30,32-33,45H,14-17H2,1-8H3/t18-,24+,25-,27+,28-,30+,32+,33?,35-,36+,37-/m0/s1 |

| Standard InChI Key | GVQACOLUOBLBLO-QLBLGQMTSA-N |

| SMILES | CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5C(CC(C5=O)(C)C)C(C2OC(=O)C)(C4OC(=O)C)C)OC(=O)C)OC(=O)COC(=O)C)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Paralinone B is a macrocyclic diterpenoid belonging to the paraliane class, distinguished by its fused 5/6/5/5 tetracyclic core. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 188939-75-5 | |

| Molecular Formula | ||

| Molecular Weight | 714.761 g/mol | |

| Skeletal Type | Paraliane (5/6/5/5 tetracyclic) |

The structure includes an α-oriented acetoxyacetate group at C-5 and a β-oriented acetyl group at C-14, as determined by nuclear Overhauser effect spectroscopy (NOESY) . The 12-membered macrocycle adopts an endo conformation, stabilized by antiperiplanar alignment of H-8 and H-12 () .

Stereochemical Elucidation

X-ray crystallography and NMR analyses reveal:

-

C-5 Configuration: NOE correlations between H-5 and H-7β/H-8 confirm the α orientation of the acetoxyacetate moiety .

-

C-14 Acetylation: NOE interactions of H-14 with H-1α and H-20 dictate the β orientation of the acetyl group .

-

C-17 Methylene: A trans-annular NOE between H-8 and H-17b indicates a non-planar macrocycle .

Biosynthesis and Natural Occurrence

Biogenetic Pathway

Paraliane diterpenes like Paralinone B originate from geranylgeranyl pyrophosphate (GGPP) via the casbene-jatrophane-paraliane pathway :

-

Casbene Formation: GGPP undergoes diphosphate cleavage and cyclization to form casbene, catalyzed by casbene synthase .

-

Jatrophane Skeleton: Oxidative cleavage of casbene’s cyclopropane ring generates a jatrophane intermediate .

-

Paraliane Cyclization: Transannular ring closure between C-6 and C-10 of jatrophane yields the paraliane core .

Cytochrome P450 enzymes mediate subsequent oxidations, while esterifications with acetic/cinnamic acids introduce functional diversity .

Natural Sources

Paralinone B is isolated from:

Co-occurrence with jatrophanes (e.g., jatropha-6(17),12-diene) in these species supports its biosynthetic origin .

Pharmacological Activities

Anti-Inflammatory Mechanisms

Paralinone B suppresses inflammation by:

-

NF-κB Inhibition: Downregulates NF-κB binding to DNA, reducing transcription of pro-inflammatory genes .

-

Cytokine Suppression: Decreases TNF-α (), nitric oxide (), and prostaglandin E () in LPS-stimulated macrophages .

-

Enzyme Modulation: Inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Multidrug Resistance (MDR) Reversal

In P-gp-overexpressing cancer cells (e.g., murine T-lymphoma), Paralinone B:

-

Enhances cytotoxicity of doxorubicin by 3–5 fold (EC = 8.2–12.4 µM) .

-

Inhibits rhodamine-123 efflux (IC = 10.3 µM), comparable to verapamil .

Cytotoxic Activity

Paralinone B exhibits moderate cytotoxicity:

Structure-Activity Relationships (SAR)

Key pharmacophoric elements include:

-

C-5 Acetoxyacetate: Critical for NF-κB inhibition; removal reduces activity by 40% .

-

C-14 Acetyl Group: Enhances P-gp binding affinity; β orientation improves potency .

-

C-9/C-15 Hydroxylation: Increases solubility and macrophage uptake .

Analytical Characterization

Spectroscopic Methods

Chromatography

Applications and Future Directions

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume